Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis processes .
Properties
IUPAC Name |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLXQDKRXSLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Oxidation Reactions
DABCO ethyl ester undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium | 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid | 65–75% | |
| Potassium permanganate (KMnO₄) | Neutral pH, 60°C | Oxidized bicyclic lactam | 50–60% |
The oxidation mechanism involves cleavage of the ethyl ester group, forming intermediates that stabilize through resonance within the bicyclic framework.
Reduction Reactions
Reductive transformations typically target the ester moiety, producing alcohols or amines:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | 80–85% | |
| Sodium borohydride (NaBH₄) | Methanol, room temperature | Partial reduction to aldehyde | 40–50% |
LiAlH₄ achieves complete reduction to the primary alcohol, while NaBH₄ yields aldehydes due to milder conditions.
Nucleophilic Substitution
The compound acts as a nucleophile in SN2 reactions, leveraging its tertiary amine structure:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide (CH₃I) | DCM, room temperature | N-Methyl-DABCO ethyl ester | 90–95% | |
| Benzoyl chloride (C₆H₅COCl) | Base (Et₃N), 0°C | N-Benzoyl-DABCO ethyl ester | 75–80% |
Substitution occurs preferentially at the nitrogen atoms due to their high nucleophilicity.
Alkylation and In Situ Functionalization
Under solvothermal conditions, DABCO ethyl ester participates in alkylation reactions. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol (C₂H₅OH) | Solvothermal, 120°C, 24 hrs | 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt | 60–70% |
This reaction demonstrates the compound’s ability to undergo in situ alkylation, forming quaternary ammonium salts .
Baylis-Hillman Reaction
It facilitates carbon-carbon bond formation between α,β-unsaturated carbonyl compounds and aldehydes:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acrylate + Benzaldehyde | DCM, 25°C, 12 hrs | β-Hydroxy ester derivative | 85–90% |
Cycloaddition Reactions
The compound accelerates [3+2] cycloadditions between nitrones and alkenes:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrone + Styrene | Toluene, 80°C, 6 hrs | Isoxazolidine derivative | 70–75% |
Mechanistic Insights
-
Nucleophilicity : The bicyclic structure enhances nitrogen’s electron density, enabling rapid attack on electrophiles.
-
Steric Effects : Steric hindrance from the ethyl group directs reactivity toward less hindered nitrogen sites .
-
Solvent Compatibility : Reactions proceed efficiently in polar aprotic solvents (e.g., DCM, THF) due to improved solubility .
Stability and Reaction Optimization
Scientific Research Applications
Organic Synthesis
DABCO is widely used as a catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. It plays a crucial role in various reactions including:
- Baylis-Hillman Reaction : DABCO acts as a nucleophile to promote the formation of β-hydroxy carbonyl compounds.
- Cycloaddition Reactions : It catalyzes the formation of cyclic compounds from linear precursors.
- Oxidation and Reduction Processes : DABCO can be involved in both oxidation and reduction processes, enhancing the efficiency of these reactions .
Medicinal Chemistry
DABCO derivatives have shown promising biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that DABCO derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Activity : Certain derivatives have been found effective against influenza virus A/Puerto Rico/8/34 (H1N1), indicating potential therapeutic applications in virology .
- Cytotoxicity : Research has also indicated cytotoxic effects on various cancer cell lines, suggesting that DABCO derivatives could be further explored for their anti-cancer properties .
Table 1: Summary of Biological Activities of DABCO Derivatives
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 1c | Antibacterial | Staphylococcus aureus | 8 |
| 1e | Antibacterial | Pseudomonas aeruginosa | 16 |
| 1a | Antiviral | Influenza A/Puerto Rico/8/34 (H1N1) | 32 |
| 1b | Cytotoxic | Human SH-SY5Y neuroblastoma cells | IC50 = 6.7 µM |
This table summarizes key findings from various studies on the biological activities associated with different DABCO derivatives .
Industrial Applications
In industrial settings, DABCO is utilized for:
Mechanism of Action
The mechanism of action of ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to facilitate various chemical reactions by donating electron pairs to electrophiles. This property makes it an effective catalyst in processes such as the Baylis-Hillman reaction and the formation of polyurethane .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic and basic properties.
Tropane: A bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its ethyl ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as DABCO, is a bicyclic organic compound that exhibits significant biological activity. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
Overview of DABCO
DABCO is a tertiary amine known for its high nucleophilicity and basicity. It serves as a catalyst in various organic synthesis reactions and has been utilized in the development of biologically active compounds and pharmaceuticals. Its unique structure allows it to engage in multiple biochemical pathways, making it a versatile reagent in medicinal chemistry.
Target of Action:
DABCO primarily functions as a nucleophile and base in chemical reactions. Its ability to interact with electrophiles facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action:
The compound catalyzes several organic reactions, including:
- Baylis-Hillman reaction
- Cycloaddition reactions
- Coupling reactions
- Oxidation and reduction processes .
Pharmacological Applications
DABCO's biological activity has been evaluated in various studies, particularly its antibacterial and antiviral properties:
-
Antimicrobial Activity:
A study highlighted the effectiveness of DABCO derivatives against multiple strains of bacteria, including drug-resistant strains. Compounds derived from DABCO exhibited minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa. -
Antiviral Activity:
Research indicates that certain DABCO derivatives also demonstrate antiviral effects against influenza virus A/Puerto Rico/8/34 (H1N1), showcasing its potential in treating viral infections . -
Cytotoxicity:
Other studies have examined the cytotoxic effects of DABCO derivatives on various cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .
Table 1: Summary of Biological Activities of DABCO Derivatives
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 1c | Antibacterial | Staphylococcus aureus | 8 |
| 1e | Antibacterial | Pseudomonas aeruginosa | 16 |
| 1a | Antiviral | Influenza A/Puerto Rico/8/34 (H1N1) | 32 |
| 1b | Cytotoxic | Human SH-SY5Y neuroblastoma cells | IC50 = 6.7 µM |
This table summarizes key findings from various studies on the biological activities associated with different DABCO derivatives.
Synthesis and Industrial Applications
DABCO is synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The resulting compound is utilized not only in laboratory settings but also in industrial applications such as the production of polymers and resins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, and how is its purity validated?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification reactions involving DABCO derivatives. For example, ethyl carboxylate derivatives of bicyclic amines are often prepared by reacting activated esters (e.g., ethyl chloroformate) with the amine under anhydrous conditions. Purity is validated using HPLC (>95% purity) and characterized via H/C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and mass spectrometry (e.g., molecular ion peak at m/z 304.13) .
Q. How is this compound utilized in cycloaddition reactions?
- Methodology : The compound acts as a bifunctional catalyst in [3+2] cycloadditions, leveraging its tertiary amine and ester groups. For instance, in reactions with α-allenic esters (e.g., ethyl 2,3-butadienoate), it facilitates azetidine or dihydropyridine derivative formation. Reaction conditions (e.g., solvent polarity, temperature) are optimized via Design of Experiments (DoE) to maximize yield and selectivity .
Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) confirms the bicyclic framework and ester conformation. Solid-state NMR (N/C CP-MAS) identifies hydrogen-bonding interactions, while differential scanning calorimetry (DSC) detects phase transitions (e.g., ΔfusH = 0.11 kcal/mol at 493 K) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl ester group influence catalytic activity in asymmetric synthesis?
- Methodology : Computational studies (DFT) compare charge distribution and frontier molecular orbitals of DABCO derivatives. For example, the electron-withdrawing ester group enhances electrophilicity at the nitrogen, improving enantioselectivity in Baylis-Hillman reactions (e.g., up to 90% ee). Experimental validation involves kinetic profiling and Hammett plots .
Q. What strategies resolve contradictions in reported reaction yields for DABCO-catalyzed processes?
- Methodology : Systematic analysis of variables (e.g., solvent, substrate ratios) using response surface methodology (RSM) identifies outliers. For instance, polar aprotic solvents (DMF, acetonitrile) may deactivate the catalyst via coordination, explaining yield discrepancies. Contradictions are resolved through controlled replicate studies under inert atmospheres .
Q. How can intermolecular interactions of this compound be probed in co-crystal systems?
- Methodology : Co-crystallization with dicarboxylic acids (e.g., oxalic acid) followed by SCXRD and XPS reveals Brønsted acid-base interactions. Solid-state NMR detects proton transfer via N chemical shift changes (e.g., Δδ = 5–10 ppm for H-bonded complexes) .
Q. What role does this compound play in stabilizing transient intermediates in photochemical reactions?
- Methodology : Time-resolved UV-Vis spectroscopy and transient absorption spectroscopy capture intermediates (e.g., charge-transfer states). The ethyl ester’s steric bulk slows recombination rates, as evidenced by longer-lived excited states in DABCO-mediated photo-redox reactions .
Key Notes
- Avoid commercial suppliers (e.g., BenchChem) per guidelines; prioritize peer-reviewed journals and patents.
- Advanced questions emphasize mechanistic depth, computational validation, and conflict resolution in data.
- Structural characterization methods (SCXRD, ssNMR) are critical for confirming bicyclic framework integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
